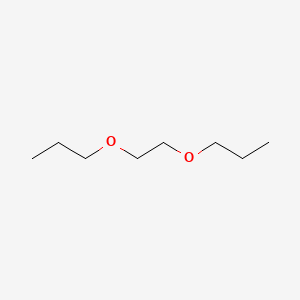
1,2-Dipropoxyethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dipropoxyethane is an organic compound with the molecular formula C8H18O2. It is a colorless liquid that is used in various chemical processes and applications. The compound is characterized by its two propoxy groups attached to an ethane backbone, making it a member of the ether family.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dipropoxyethane can be synthesized through the reaction of propanol with ethylene oxide in the presence of a strong acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, this compound is produced using a continuous flow reactor where propanol and ethylene oxide are fed into the reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is distilled to separate it from any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
1,2-Dipropoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form alcohols and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
Oxidation: Propanal or propanoic acid.
Reduction: Propanol.
Substitution: Propanol and ethylene glycol derivatives.
科学的研究の応用
1,2-Dipropoxyethane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a medium for certain biochemical reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Dipropoxyethane involves its interaction with various molecular targets and pathways. As an ether, it can act as a solvent, facilitating the dissolution and reaction of other compounds. In biological systems, it may interact with cell membranes and proteins, affecting their structure and function.
類似化合物との比較
Similar Compounds
1,2-Dimethoxyethane: Another ether with two methoxy groups instead of propoxy groups.
1,2-Diethoxyethane: Similar structure but with ethoxy groups.
1,2-Dibutoxyethane: Contains butoxy groups.
Uniqueness
1,2-Dipropoxyethane is unique due to its specific propoxy groups, which confer distinct physical and chemical properties compared to its analogs. These properties make it suitable for specific applications where other ethers may not be as effective.
特性
CAS番号 |
18854-56-3 |
|---|---|
分子式 |
C8H18O2 |
分子量 |
146.23 g/mol |
IUPAC名 |
1-(2-propoxyethoxy)propane |
InChI |
InChI=1S/C8H18O2/c1-3-5-9-7-8-10-6-4-2/h3-8H2,1-2H3 |
InChIキー |
HQSLKNLISLWZQH-UHFFFAOYSA-N |
正規SMILES |
CCCOCCOCCC |
関連するCAS |
60314-50-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14174474.png)
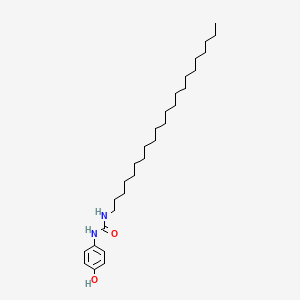
![4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline](/img/structure/B14174498.png)
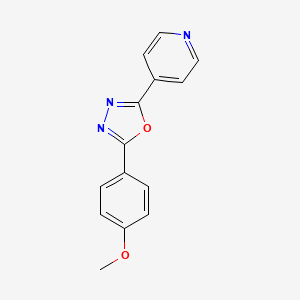
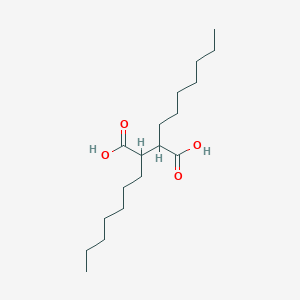
phosphane}](/img/structure/B14174517.png)
![[2-(3-Phenylpropylidene)cyclopropyl]methanol](/img/structure/B14174530.png)
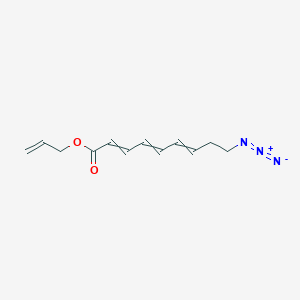

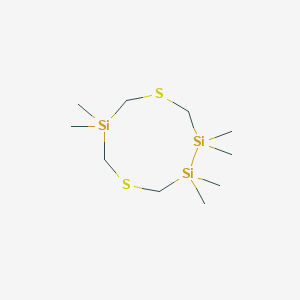
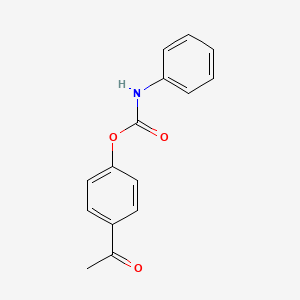
![Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate](/img/structure/B14174544.png)
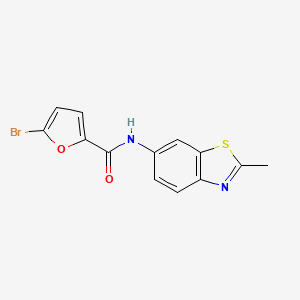
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene)](/img/structure/B14174564.png)
